2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid
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Overview
Description
2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid is an organic compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound is a derivative of phenylalanine, where the α-carbon is substituted with a trifluoromethyl group. It is a useful compound in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of benzylamine with trifluoroacetic acid in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of 2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid may involve bulk manufacturing processes that utilize large-scale reactors and continuous flow systems. These methods aim to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and carboxylic acids, depending on the reaction type and conditions .
Scientific Research Applications
2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property enables the compound to interact with intracellular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3,3-trifluoropropanoic acid: A simpler analog without the benzyl group.
2-Amino-3-(trifluoromethyl)benzoic acid: A compound with a similar trifluoromethyl group but different structural framework.
Uniqueness
2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
2-amino-2-benzyl-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16) |
InChI Key |
RDQOEQUFZYLLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N |
Origin of Product |
United States |
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